
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate
Overview
Description
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol It is a piperidine derivative, characterized by the presence of tert-butyl, methyl, and propyl groups attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl, methyl, and propyl substituents. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate
- 1-(Tert-butyl) 2-methyl ®-2-methylpiperidine-1,2-dicarboxylate
- 1-Tert-butyl 2-methyl 2-propylpyrrolidine-1,2-dicarboxylate
Uniqueness
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate is unique due to its specific combination of tert-butyl, methyl, and propyl groups attached to the piperidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Biological Activity
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate (CAS No. 1306739-64-9) is a chemical compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry, due to its unique structural characteristics and biological activities.
Chemical Structure
The structure of this compound includes a piperidine ring substituted with tert-butyl and methyl groups, which significantly influence its biological properties. The presence of two carboxylate groups enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of piperidine derivatives and various alkyl substituents under controlled conditions to ensure purity and yield. Common synthetic routes may include:
- Reactions with tert-butyl and propyl halides .
- Use of catalysts to facilitate the formation of the piperidine ring.
The biological activity of this compound primarily arises from its ability to interact with specific biomolecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against several bacterial strains through mechanisms that may involve membrane disruption or inhibition of metabolic pathways.
Neurotrophic Effects
Research indicates that compounds structurally similar to this compound may possess neurotrophic activities. For instance, studies on related compounds have demonstrated enhanced neurite outgrowth in neuronal cultures, suggesting potential applications in neuroprotection or neuroregeneration.
Table: Summary of Biological Activities
Antimicrobial Studies
In a recent study examining the antimicrobial efficacy of various piperidine derivatives, this compound was found to significantly reduce bacterial counts in vitro against strains such as Staphylococcus aureus and Escherichia coli. The study utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).
Neurotrophic Activity Research
Another investigation focused on the neurotrophic effects of similar piperidine compounds revealed that treatment with these derivatives led to a marked increase in neurite length and branching in cultured rat cortical neurons. This suggests a potential role for such compounds in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate, and how do reaction conditions influence yields?
A common multi-step synthesis involves:
- Step 1 : Lithium diisopropylamide (LDA) in THF/hexane at -78°C for deprotonation, followed by alkylation (e.g., propyl halide) .
- Step 2 : Acidic hydrolysis (HCl/dioxane) to remove protecting groups, requiring precise temperature control (20–50°C) to avoid side reactions .
- Step 3 : Palladium-catalyzed coupling (e.g., tert-butyl XPhos ligand) under inert atmosphere (40–100°C) for carboxylate functionalization .
Yields are highly dependent on reaction time, temperature, and stoichiometry. For example, incomplete deprotonation in Step 1 reduces alkylation efficiency, while overexposure to HCl in Step 2 leads to ester hydrolysis .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- NMR : , , and 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry and stereochemistry, especially for piperidine ring substituents .
- Mass Spectrometry (HRMS) : Validate molecular weight and detect impurities (e.g., residual tert-butyl fragments) .
- Chiral HPLC : Critical for resolving enantiomers if asymmetric synthesis is employed, as seen in related piperidine derivatives .
Q. What safety precautions are essential when handling this compound?
- GHS Hazards : Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 2–8°C under inert gas (e.g., N) to prevent ester hydrolysis or oxidation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral centers in the piperidine ring?
- Chiral Auxiliaries : Use enantiopure starting materials, such as (2R,4R)-configured intermediates, to direct stereochemistry via steric effects .
- Asymmetric Catalysis : Palladium/tert-butyl XPhos systems enable enantioselective coupling (e.g., 90% ee achieved in analogous reactions) .
- Kinetic Resolution : Enzymatic acylation/hydrolysis (e.g., lipase-mediated) separates diastereomers in multi-step syntheses .
Q. What strategies mitigate low yields in key steps like Dieckmann cyclization or azide reduction?
- Dieckmann Cyclization : Optimize base strength (e.g., KCO vs. NaH) and solvent polarity (DMF enhances cyclization efficiency). In one study, yield improved from 28% to 36% by adjusting base stoichiometry .
- Azide Reduction : Use Staudinger conditions (PPh/HO) instead of catalytic hydrogenation to avoid over-reduction. Monitor reaction progress via IR (disappearance of azide peak at ~2100 cm) .
Q. How do substituents (e.g., fluorine, allyl groups) impact the compound’s reactivity in medicinal chemistry applications?
- Fluorine Substituents : Increase metabolic stability and modulate pK. Fluorinated analogs (e.g., 4,4-difluoro derivatives) require specialized coupling agents (EDC/HOBt) to avoid defluorination .
- Allyl Groups : Enable post-synthetic modifications (e.g., ozonolysis for aldehyde introduction). However, allyl bromide alkylation at -78°C must avoid polymerization side reactions .
Q. What are common by-products in the synthesis of this compound, and how are they characterized?
- Ester Hydrolysis By-products : Detectable via LC-MS as carboxylic acid derivatives (e.g., m/z +18 for water addition) .
- Diastereomeric Impurities : Arise from incomplete stereocontrol. Chiral GC or SFC can quantify these, with thresholds <1% for pharmaceutical-grade material .
Q. Methodological Considerations
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-propylpiperidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-6-9-15(12(17)19-5)10-7-8-11-16(15)13(18)20-14(2,3)4/h6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCSOWWLGHVVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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